Exepanol

gastroesophageal reflux disease (GERD) LES pressure prokinetic potency

Exepanol (CAS 77416-65-0) is a racemic benzoxepine gastroprokinetic with a unique cholinergically-mediated mechanism involving partial nitric oxide participation—distinct from dopamine antagonists (metoclopramide, domperidone) and 5-HT₄ agonists (cisapride, mosapride). It delivers dose-dependent, potent enhancement of lower esophageal sphincter pressure (LESP) in dog models with defined ED20 values, enabling precise experimental design. With EC50 values of 27 µM (canine) and 199 µM (opossum) in isolated LES strips, it serves as an essential reference standard for differentiating prokinetic mechanisms, GERD pathophysiology research, and safety pharmacology phenotypic anchoring.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 77416-65-0
Cat. No. B1215814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExepanol
CAS77416-65-0
Synonyms2,3,4,5,-tetrahydro-3-(methylamino)-1-benzoxepin-5-ol
exepanol
KC 2450
KC-2450
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCNC1CC(C2=CC=CC=C2OC1)O
InChIInChI=1S/C11H15NO2/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8/h2-5,8,10,12-13H,6-7H2,1H3/t8-,10+/m0/s1
InChIKeyJWUPWOYNGNTOKD-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exepanol (KC 2450) as a Benchmark Benzoxepine Gastroprokinetic: Core Chemistry and Pharmacological Profile


Exepanol (CAS 77416-65-0, racemic 3,5-cis-2,3,4,5-tetrahydro-3-methylamino-1-benzoxepine-5-ol hydrochloride) is a synthetic benzoxepine derivative with well-defined gastroprokinetic properties [1]. It is characterized by its molecular formula C₁₁H₁₅NO₂·HCl, a molecular weight of 229.7 g/mol for the hydrochloride salt (193.24 g/mol free base), and a stereochemistry defined by two chiral centers (3S,5R) [2]. Preclinical studies establish it as a facilitator of the peristaltic reflex, an enhancer of lower esophageal sphincter (LES) resting pressure, and an accelerator of gastrointestinal transit [1].

Why Generic Substitution of Gastroprokinetics is Unreliable: The Case for Exepanol's Differentiated Profile


Within the gastroprokinetic class, compounds exhibit distinct and non-interchangeable pharmacodynamic profiles [1]. While drugs like metoclopramide, domperidone, cisapride, and mosapride all aim to enhance motility, they do so via disparate primary mechanisms: dopamine D2 antagonism (metoclopramide, domperidone), 5-HT₄ agonism (cisapride, mosapride), or mixed actions. Exepanol diverges significantly; its efficacy is cholinergically mediated with a partial involvement of nitric oxide, and it is not classified as a dopamine antagonist or a direct 5-HT₄ agonist [2]. Consequently, selecting Exepanol is not a matter of class substitution but rather a targeted choice based on a specific mechanism and a comparative preclinical dataset showing differentiated potency [3].

Exepanol Quantitative Evidence Guide: Head-to-Head Potency and In Vivo Performance Data


In Vivo ED20 Comparison: Exepanol vs. Metoclopramide for Increasing LES Pressure in Dogs

In a direct head-to-head comparison in pentobarbital-anesthetized dogs, Exepanol demonstrated significantly higher potency than metoclopramide in increasing lower esophageal sphincter (LES) pressure [1]. The ED20 value (dose required to increase LESP by 20 mm Hg) for Exepanol was 0.72 mg/kg i.v., compared to 2.18 mg/kg i.v. for metoclopramide (P<0.01) [1].

gastroesophageal reflux disease (GERD) LES pressure prokinetic potency

Maximum LES Pressure Increase at a Fixed Dose: Exepanol vs. Metoclopramide in Dogs

At an intravenous dose of 2 mg/kg, Exepanol produced a significantly greater increase in LES pressure than metoclopramide in anesthetized dogs [1]. The increase in sphincter pressure was 43.2 ± 4.4 mm Hg for Exepanol, compared to 28.5 ± 5.4 mm Hg for metoclopramide (P<0.05) [1].

LES pressure prokinetic efficacy dose-response

In Vivo Efficacy in Conscious Dogs: Exepanol vs. Metoclopramide and Domperidone

In conscious beagle dogs, Exepanol-HCl significantly enhanced LES pressure, with an action comparable to metoclopramide [1]. In contrast, domperidone, a dopamine D2 antagonist, was found to be inactive in this test [1]. Furthermore, in a separate anesthetized dog study, domperidone's effect on LESP was reported as 'less pronounced' than Exepanol's [1].

conscious animal model LES pressure domperidone comparison

In Vitro Tissue Potency: Exepanol EC50 Values in Isolated LES Muscle Strips

In isolated circular muscle strips from the lower esophageal sphincter, Exepanol produced a concentration-related increase in tension [1]. The EC50 value was 27 µM in canine sphincter muscle and 199 µM in opossum sphincter muscle [1]. This effect was antagonized by atropine, confirming a cholinergic mechanism of action [1].

in vitro pharmacology tissue contractility species comparison

Gastrointestinal Transit Acceleration in Mice: Exepanol vs. Metoclopramide

Exepanol-HCl accelerated gastrointestinal transit in vivo in mice, an effect that was directly compared to metoclopramide [1]. The prokinetic action of Exepanol was found to be reduced by the muscarinic antagonist atropine, the hemicholinium-3 inhibitor, the opioid agonist morphine, and the muscarinic agonist MCN-A-343, confirming a cholinergic mechanism [1].

gastrointestinal transit in vivo motility mouse model

Exepanol: Prioritized Research and Industrial Application Scenarios Based on Preclinical Evidence


Preclinical Investigation of GERD and Esophageal Motility Disorders

Exepanol is ideally suited for in vivo and in vitro studies focused on lower esophageal sphincter function. Its well-documented, dose-dependent, and potent increase in LESP in both anesthetized and conscious dog models makes it a valuable tool for investigating GERD pathophysiology and evaluating potential therapies [1]. The compound's defined ED20 and maximal effect data allow for precise experimental design and power calculations [2].

Comparative Gastrointestinal Motility Research

Due to its cholinergic mechanism of action and partial involvement of nitric oxide, Exepanol serves as a critical reference standard for differentiating prokinetic mechanisms [1]. It can be used in comparative studies against dopamine antagonists (e.g., metoclopramide, domperidone) or 5-HT₄ agonists (e.g., cisapride) to dissect the pharmacological basis of motility enhancement in various segments of the GI tract [3].

Pharmacology and Toxicology Screening in Non-Human Mammalian Models

For organizations conducting safety pharmacology and toxicology assessments, Exepanol's robust in vivo effects on GI transit in mice and LESP in dogs provide a well-characterized phenotypic anchor [1]. Its use as a positive control in motility assays can help contextualize the effects of novel chemical entities on GI function, particularly when evaluating compounds with potential off-target effects on the cholinergic system or nitric oxide pathways [4].

In Vitro Mechanistic Studies on Smooth Muscle Contractility

The compound's activity in isolated LES muscle strips, with defined EC50 values in canine (27 µM) and opossum (199 µM) tissue, enables precise in vitro pharmacology experiments [2]. Researchers can leverage Exepanol to study cholinergic receptor-mediated smooth muscle contraction, examine species-specific differences in tissue sensitivity, and explore the interplay between cholinergic and nitrergic signaling in the gut [2].

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